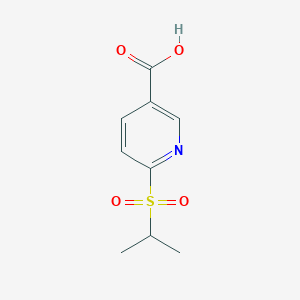

6-(Propane-2-sulfonyl)-nicotinicacid

Beschreibung

6-(Propane-2-sulfonyl)-nicotinic acid (CAS: 1368591-13-2) is a pyridinecarboxylic acid derivative featuring a sulfonyl group at the 6-position of the pyridine ring and a carboxylic acid moiety at the 3-position. Its IUPAC name is 6-(propan-2-sulfonyl)pyridine-3-carboxylic acid, and it is alternatively referred to as 6-[(isopropylsulfonyl)amino]nicotinic acid . These features influence its solubility, metabolic stability, and biological interactions, making it a candidate for pharmaceutical and biochemical applications.

Eigenschaften

Molekularformel |

C9H11NO4S |

|---|---|

Molekulargewicht |

229.26 g/mol |

IUPAC-Name |

6-propan-2-ylsulfonylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO4S/c1-6(2)15(13,14)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

InChI-Schlüssel |

MOXGTQCAIAZNOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propane-2-sulfonyl)-nicotinic acid typically involves the introduction of the propane-2-sulfonyl group to the nicotinic acid core. One common method involves the reaction of nicotinic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 6-(Propane-2-sulfonyl)-nicotinic acid may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Propane-2-sulfonyl)-nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the nicotinic acid core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted nicotinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Propane-2-sulfonyl)-nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 6-(Propane-2-sulfonyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The sulfonyl group in 6-(Propane-2-sulfonyl)-nicotinic acid distinguishes it from other nicotinic acid derivatives. Below is a comparative analysis with key analogs:

Key Observations :

Metabolic Stability and Pathways

Nicotinic acid derivatives undergo species-specific metabolic transformations. For example:

- 6-Hydroxynicotinic acid is a key intermediate in the microbial degradation of nicotinic acid by Pseudomonas fluorescens and Bacillus species, leading to oxidative decarboxylation and ring cleavage .

- In rat and human liver microsomes, analogs with bulky substituents (e.g., 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid) show interspecies differences in oxidative metabolism, with humans exhibiting slower clearance . This suggests that the isopropylsulfonyl group in 6-(Propane-2-sulfonyl)-nicotinic acid might similarly confer metabolic stability across species.

Biologische Aktivität

6-(Propane-2-sulfonyl)-nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound's structural modifications may influence its interaction with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical implications.

6-(Propane-2-sulfonyl)-nicotinic acid features a sulfonyl group attached to the nicotinic acid backbone, which enhances its solubility and potentially alters its pharmacokinetic properties. The chemical structure can be represented as follows:

Research indicates that compounds similar to 6-(Propane-2-sulfonyl)-nicotinic acid can act as inhibitors of specific enzymes or receptors involved in various physiological processes. For instance, derivatives of nicotinic acid are known to interact with the soluble epoxide hydrolase (sEH) enzyme, which plays a critical role in the metabolism of bioactive lipids involved in inflammation and pain pathways .

2. Pharmacological Effects

Studies have demonstrated that 6-(Propane-2-sulfonyl)-nicotinic acid exhibits anti-inflammatory properties. Inhibition of sEH leads to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), which can ameliorate conditions such as acute pancreatitis and other inflammatory diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of sEH | |

| Pain modulation | Potential analgesic properties | |

| Cytotoxicity | Variable effects in vitro |

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models showed that administration of 6-(Propane-2-sulfonyl)-nicotinic acid significantly reduced markers of inflammation compared to control groups. The compound was found to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a robust anti-inflammatory effect .

Case Study 2: Cytotoxicity Assessment

In vitro assays indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, 6-(Propane-2-sulfonyl)-nicotinic acid demonstrated selective cytotoxicity, sparing normal cells while effectively reducing viability in malignant cells. This selectivity highlights its potential as a therapeutic agent with fewer side effects .

Research Findings

Recent research has focused on the synthesis and optimization of derivatives based on the nicotinic acid scaffold. Modifications such as sulfonylation have been shown to enhance solubility and bioavailability, leading to improved therapeutic profiles. Notably, compounds with similar structures have been evaluated for their ability to modulate the immune response and provide neuroprotective effects in models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.